

LaNiO₃ Perovskite Oxide: A Comparative Guide to its Catalytic Performance

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Lanthanum nickel oxide*

Cat. No.: B13748301

[Get Quote](#)

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the catalytic performance of **Lanthanum Nickel Oxide** (LaNiO₃) against other common perovskite oxides. This document summarizes key performance data from experimental studies, details relevant experimental protocols, and visualizes critical relationships in perovskite catalysis.

Lanthanum-based perovskite oxides, with the general formula ABO₃, have garnered significant attention as versatile and cost-effective catalysts for a wide range of chemical transformations. Among them, LaNiO₃ has emerged as a promising candidate for various oxidation and reduction reactions due to its unique electronic structure and thermal stability. This guide offers a comparative analysis of LaNiO₃'s catalytic prowess against its counterparts, namely LaCoO₃, LaFeO₃, and LaMnO₃, in key catalytic applications such as CO oxidation, the oxygen evolution reaction (OER), and the oxygen reduction reaction (ORR).

Comparative Catalytic Performance: A Quantitative Overview

The catalytic efficiency of perovskite oxides is intrinsically linked to the nature of the B-site cation. The following tables summarize key performance metrics for LaNiO₃ in comparison to other lanthanum-based perovskites, providing a clear quantitative assessment of their catalytic activities under comparable conditions.

Carbon Monoxide (CO) Oxidation

CO oxidation is a crucial reaction for air purification and various industrial processes. The activity of perovskite catalysts is often evaluated by the temperatures required for 50% (T50) and 100% (T100) CO conversion.

Catalyst	T50 (°C) for CO Conversion	T100 (°C) for CO Conversion	Reference
LaNiO ₃	~220	~240	[1]
LaCoO ₃	>250	>300	[1]
LaMnO ₃	>250	>300	[1]
LaFeO ₃	>300	>350	[1]

Note: The catalytic activity can be influenced by the synthesis method and reaction conditions.

Oxygen Evolution Reaction (OER)

The OER is a key process in water splitting for hydrogen production and in metal-air batteries. The efficiency of OER catalysts is typically assessed by the overpotential (η) required to achieve a current density of 10 mA/cm² and the Tafel slope, which indicates the reaction kinetics. A lower overpotential and a smaller Tafel slope signify higher catalytic activity.

Catalyst	Overpotential (η) @ 10 mA/cm ² (V)	Tafel Slope (mV/dec)	Reference
LaNiO ₃	0.37 - 0.40	69 - 120.3	[2][3]
LaCoO ₃	~0.38	~75	[4]
LaFeO ₃	~0.53	~80	[4]
LaMnO ₃	~0.44	~90	[4]

Note: Values can vary based on the electrode preparation and electrolyte used.

Oxygen Reduction Reaction (ORR)

The ORR is the cathodic reaction in fuel cells and metal-air batteries. Key performance indicators include the onset potential and half-wave potential, with higher values indicating better activity. The number of electrons transferred (n) is also a critical parameter, with a value close to 4 indicating a complete reduction of oxygen to water.

Catalyst	Onset Potential (V vs. RHE)	Half-Wave Potential (V vs. RHE)	Electron Transfer Number (n)	Reference
LaNiO ₃	~0.85	~0.70	~3.8	[5]
LaCoO ₃	~0.88	~0.75	~3.9	[5]
LaFeO ₃	~0.75	~0.60	~3.5	[5]
LaMnO ₃	~0.90	~0.78	~4.0	[5]

Note: RHE refers to the Reversible Hydrogen Electrode. The performance is highly dependent on the catalyst loading and the presence of a conductive support.

Experimental Protocols

Reproducibility in materials science is paramount. This section details common experimental methodologies for the synthesis and evaluation of perovskite catalysts, providing a foundation for comparative studies.

Synthesis of LaNiO₃ via the Pechini Method

The Pechini method is a widely used sol-gel technique for synthesizing complex oxides with good homogeneity and controlled stoichiometry.[6][7]

Materials:

- Lanthanum nitrate hexahydrate (La(NO₃)₃·6H₂O)
- Nickel nitrate hexahydrate (Ni(NO₃)₂·6H₂O)
- Citric acid (CA)

- Ethylene glycol (EG)
- Deionized water

Procedure:

- Stoichiometric amounts of $\text{La}(\text{NO}_3)_3 \cdot 6\text{H}_2\text{O}$ and $\text{Ni}(\text{NO}_3)_2 \cdot 6\text{H}_2\text{O}$ are dissolved in deionized water.
- Citric acid is added to the solution with a molar ratio of CA to total metal cations of 1.2:1, followed by stirring for 1 hour.^[7]
- Ethylene glycol is then added, typically in a 1:1 molar ratio with citric acid.^[7]
- The solution is heated to approximately 80-90°C in an oil bath to promote chelation and polyesterification, resulting in a viscous resin.^{[6][7]}
- The resulting polymer resin is dried and then calcined in air at temperatures ranging from 600°C to 800°C for several hours to obtain the crystalline LaNiO_3 perovskite phase.^[6]

Temperature-Programmed Reduction (TPR)

TPR is a crucial technique to characterize the reducibility of the metal cations in the perovskite structure, which often correlates with catalytic activity.

Instrument: A chemisorption analyzer equipped with a thermal conductivity detector (TCD).

Procedure:

- A small amount of the catalyst (typically 20-50 mg) is placed in a quartz U-tube reactor.^{[1][8]}
- The sample is pre-treated by heating in an inert gas flow (e.g., He or Ar) to a specific temperature to remove adsorbed water and impurities.^[8]
- After cooling to room temperature, a reducing gas mixture (e.g., 5-10% H_2 in Ar or N_2) is passed over the sample.^[1]

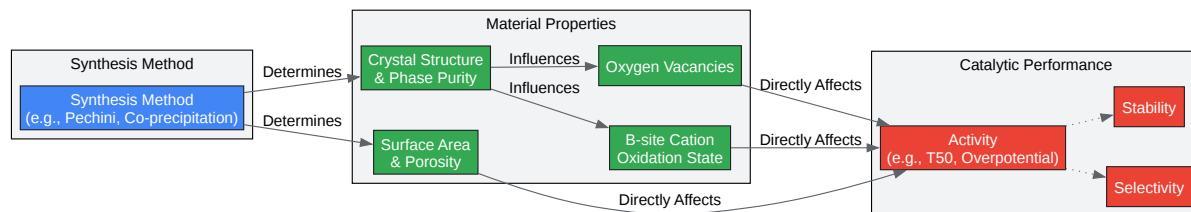
- The temperature is then ramped up at a constant rate (e.g., 10°C/min) to a final temperature (e.g., 950°C).[1]
- The TCD monitors the consumption of H₂ as a function of temperature, providing a reduction profile of the catalyst.

Electrochemical Evaluation of OER/ORR Activity using a Rotating Disk Electrode (RDE)

RDE is a standard technique for evaluating the intrinsic activity of electrocatalysts.[9][10][11]

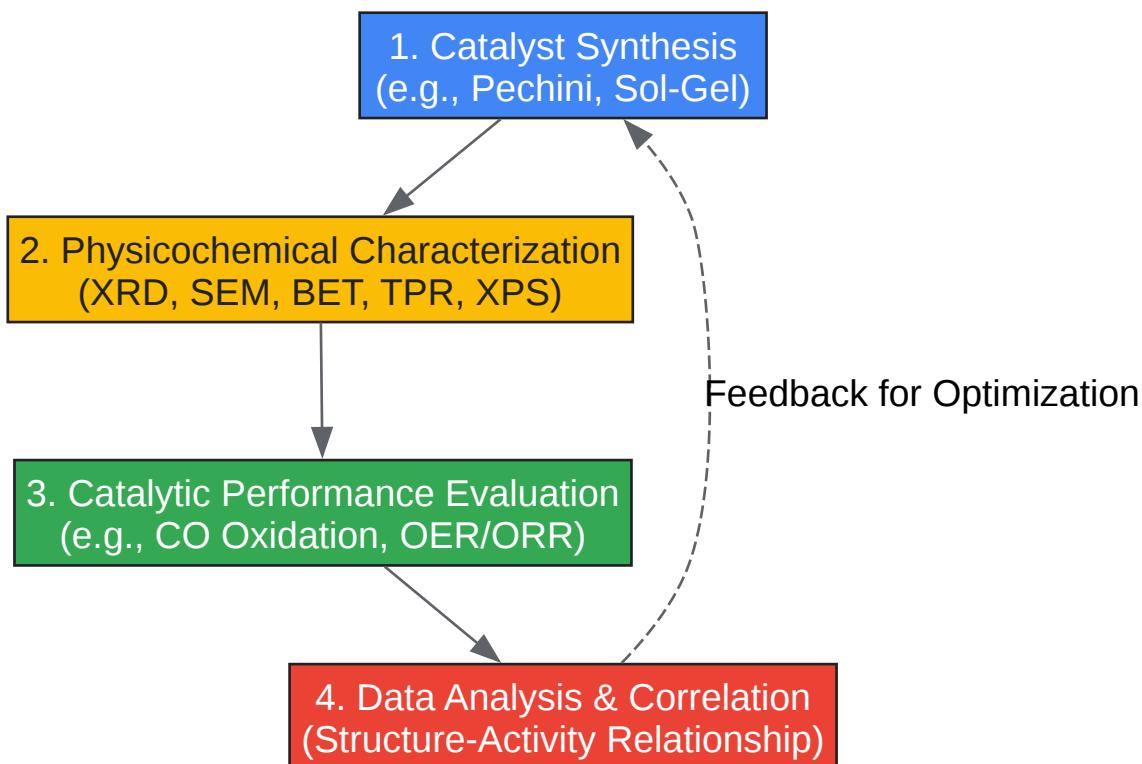
Setup:

- A three-electrode electrochemical cell containing the electrolyte (e.g., 0.1 M KOH for alkaline media).[10]
- A working electrode (glassy carbon disk coated with the catalyst ink).
- A counter electrode (e.g., platinum wire or graphite rod).
- A reference electrode (e.g., Ag/AgCl or Hg/HgO).
- A potentiostat.


Procedure:

- Catalyst Ink Preparation: A specific amount of the perovskite catalyst is dispersed in a mixture of deionized water, isopropanol, and a binder (e.g., Nafion®) through ultrasonication to form a homogeneous ink.[11]
- Working Electrode Preparation: A precise volume of the catalyst ink is drop-casted onto the polished glassy carbon disk and dried to form a thin film.[11]
- Electrochemical Measurement:
 - The electrolyte is saturated with either O₂ (for ORR) or an inert gas like N₂ or Ar (for OER background correction).

- For ORR, the potential is swept from a higher potential to a lower potential at a specific scan rate (e.g., 10 mV/s) while the electrode is rotated at various speeds (e.g., 400-2500 rpm).[11][12]
- For OER, the potential is swept from a lower potential to a higher potential.[9]
- The resulting current is recorded as a function of the applied potential to generate polarization curves.


Visualizing Key Relationships in Perovskite Catalysis

The following diagrams, generated using the DOT language, illustrate the intricate relationships governing the performance of perovskite catalysts.

[Click to download full resolution via product page](#)

Factors influencing the catalytic performance of perovskite oxides.

[Click to download full resolution via product page](#)

General workflow for perovskite catalyst development and evaluation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. oar.a-star.edu.sg [oar.a-star.edu.sg]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. repositorio.ufrn.br [repositorio.ufrn.br]

- 7. Effect of the Calcination Temperature of LaNiO₃ on the Structural Properties and Reaction Performance of Catalysts in the Steam Reforming of Methane | MDPI [mdpi.com]
- 8. scientiairanica.sharif.edu [scientiairanica.sharif.edu]
- 9. The rotating disc electrode: measurement protocols and reproducibility in the evaluation of catalysts for the oxygen evolution reaction - Energy Advances (RSC Publishing) [pubs.rsc.org]
- 10. Frontiers | Rotating Disk Electrode Standardization and Best Practices in Acidic Oxygen Evolution for Low-Temperature Electrolysis [frontiersin.org]
- 11. anl.gov [anl.gov]
- 12. dspace.mit.edu [dspace.mit.edu]
- To cite this document: BenchChem. [LaNiO₃ Perovskite Oxide: A Comparative Guide to its Catalytic Performance]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b13748301#catalytic-performance-of-lanio3-compared-to-other-perovskite-oxides>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com